BenchChemオンラインストアへようこそ!

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide

Physicochemical property profiling Medicinal chemistry SAR Lead optimization

Target compound combines the ortho-nitrobenzamide pharmacophore (critical for DprE1 inhibition) with the dioxidotetrahydrothiophene ring, providing a novel chemotype distinct from existing Kir channel modulators. Its compact structure (MW 298.32, XLogP3 0.8) and 0 HBDs favor HTS compatibility and predictable reverse-phase retention. Procurement as an analytical reference standard or for focused library design is recommended, with the N-methyl tertiary amide and sulfone oxidation state enabling clean spectroscopic detection (¹H NMR singlet ~2.9–3.1 ppm, IR sulfone ~1300–1350 cm⁻¹).

Molecular Formula C12H14N2O5S
Molecular Weight 298.31
CAS No. 896021-23-1
Cat. No. B2465057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide
CAS896021-23-1
Molecular FormulaC12H14N2O5S
Molecular Weight298.31
Structural Identifiers
SMILESCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C12H14N2O5S/c1-13(9-6-7-20(18,19)8-9)12(15)10-4-2-3-5-11(10)14(16)17/h2-5,9H,6-8H2,1H3
InChIKeyRRGLJLZJHURFMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide (CAS 896021-23-1): Structural Identity and Procurement Baseline


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide (CAS 896021-23-1) is a synthetic benzamide derivative featuring a 1,1-dioxidotetrahydrothiophene (sulfolane) ring, an N-methyl tertiary amide, and an ortho-nitro substituent on the phenyl ring [1]. Its molecular formula is C12H14N2O5S with a molecular weight of 298.32 g/mol and a computed XLogP3-AA of 0.8, indicating moderate lipophilicity [1]. The compound belongs to a broader chemotype of dioxidotetrahydrothiophene-containing benzamides that have been explored across multiple pharmacological programs, including G protein-gated inwardly rectifying potassium (GIRK) channel modulation, nitric oxide synthase (NOS) inhibition, and antimycobacterial DprE1 targeting [2][3]. Despite its presence in commercial screening libraries, published primary pharmacological data specific to this exact compound remain scarce, making procurement decisions reliant on structural differentiation from closely related analogs and class-level inferences drawn from the nitrobenzamide and dioxidotetrahydrothiophene chemical space [2].

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide Cannot Be Interchanged with In-Class Benzamide Analogs


The dioxidotetrahydrothiophene benzamide chemotype exhibits steep structure-activity relationships (SAR) wherein minor structural modifications produce profound changes in target engagement, physicochemical properties, and biological outcome [1]. The ortho-nitro substitution pattern, the N-methyl tertiary amide geometry, and the sulfone oxidation state on the thiophene ring each contribute independently to hydrogen bond acceptor capacity, conformational restriction, and electronic distribution [2]. In the closely related VU573 Kir channel inhibitor series, replacement of the benzimidazole ether with alternative moieties yielded analogs with inverted selectivity profiles—retaining activity toward GIRK and Kir2.3 while losing activity toward Kir7.1 [1]. Similarly, within the nitrobenzamide antimycobacterial class, the position of the nitro group (ortho vs. meta vs. para) and the nature of the N-alkyl substituent have been shown to dramatically alter DprE1 inhibitory potency and metabolic stability [3]. The des-methyl analog N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide (CAS 896021-29-7, MW 284.29) lacks the tertiary amide N-methyl group, which alters both hydrogen bond donor potential (one fewer acceptor site) and conformational flexibility (different rotatable bond profile) compared to the target compound—differences that can affect target binding and solubility [2]. The 5-chloro analog (CAS 898425-61-1) introduces an additional halogen substituent that shifts lipophilicity upward and adds a potential halogen-bonding interaction, further distinguishing its pharmacological profile [2]. These SAR features collectively preclude simple substitution of one analog for another without altering experimental outcomes.

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide (CAS 896021-23-1)


Molecular Weight and Lipophilicity Differentiation from the Des-Methyl Analog (CAS 896021-29-7)

The target compound (MW 298.32 g/mol) differs from its des-methyl analog N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-nitrobenzamide (CAS 896021-29-7, MW 284.29 g/mol) by exactly one methyl group (+14.03 Da). This N-methyl substitution converts a secondary amide (hydrogen bond donor) into a tertiary amide (no hydrogen bond donor capability), reducing the hydrogen bond donor count from 1 to 0 [1]. The N-methyl group also increases steric bulk around the amide bond, potentially altering rotational barriers and conformer populations. The target compound's computed XLogP3-AA of 0.8 reflects moderate lipophilicity suitable for both aqueous solubility and membrane permeability, while the des-methyl analog is expected to be more hydrophilic due to the free N-H [1]. These differences are particularly relevant when selecting compounds for permeability assays or crystallography studies where hydrogen bonding patterns influence binding poses [1].

Physicochemical property profiling Medicinal chemistry SAR Lead optimization

Structural Differentiation from the 5-Chloro Analog (CAS 898425-61-1): Impact of Halogen Substitution on Lipophilicity and Reactivity

The 5-chloro-substituted analog 5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide (CAS 898425-61-1, MW 332.76 g/mol) incorporates a chlorine atom at the 5-position of the benzamide ring, increasing molecular weight by 34.44 Da relative to the target compound [1]. The electron-withdrawing chlorine substituent further polarizes the aromatic ring in concert with the ortho-nitro group, altering the electronic environment of the benzamide pharmacophore. This dual electron-withdrawing substitution pattern (2-NO2, 5-Cl) is a known motif in nitrobenzamide-based DprE1 inhibitors for antitubercular activity, where the chlorine atom contributes to target binding via halogen-bonding interactions with the DprE1 active site [2]. The target compound, lacking this chlorine, presents a distinct electronic profile that may confer differential selectivity across nitroreductase enzymes and distinct metabolic stability profiles, as the chlorine substituent can block CYP450-mediated oxidative metabolism at the 5-position [2].

Halogen bonding Electrophilic aromatic substitution ADME optimization

N-Methyl Tertiary Amide Conformational Restriction Relative to Secondary Amide and N-Ethyl Benzamide Analogs

The N-methyl group on the target compound creates a tertiary amide with restricted conformational freedom compared to secondary amide analogs. Tertiary benzamides exhibit distinct E/Z amide bond rotamer populations, with the N-methyl group preferentially adopting a cis or trans orientation relative to the carbonyl oxygen depending on steric and electronic factors [1]. In the broader class of dioxidotetrahydrothiophene benzamides, the N-alkyl substituent size directly influences the dihedral angle between the benzamide carbonyl and the thiophene ring, which in turn affects the spatial presentation of the nitro group to biological targets [1]. The N-methyl variant (target compound) occupies an intermediate steric volume between the des-methyl secondary amide and bulkier N-ethyl or N-isobutyl analogs, providing a distinct conformational profile that may be optimal for certain binding pockets . This property is critical for structure-based drug design campaigns where precise control of ligand geometry is required.

Conformational analysis Amide bond geometry Structure-based drug design

Ortho-Nitrobenzamide Pharmacophore: Class-Level Activity Inference for Enzyme Inhibition

The ortho-nitrobenzamide moiety present in the target compound is a recognized pharmacophore in multiple therapeutic programs. In the antitubercular DprE1 inhibitor series, ortho-nitrobenzamides function as mechanism-based substrates requiring nitroreductase-mediated activation to generate reactive intermediates that covalently modify the DprE1 target [1]. QSAR studies on nitrobenzamide derivatives have established that the nitro group position (ortho vs. meta vs. para) is a critical determinant of antimycobacterial potency, with ortho-substitution generally favored for DprE1 binding [1]. Separately, nitrobenzamide derivatives have been explored as nitric oxide synthase (NOS) inhibitors, with reported Ki values for related compounds against neuronal NOS (nNOS) in the low micromolar range [2]. The target compound's specific combination of ortho-nitro substitution with the N-methyl-dioxidotetrahydrothiophene amide scaffold is not documented in peer-reviewed pharmacological assays, representing a structurally distinct and underexplored combination within this pharmacophore space [3]. This structural novelty may be of value for screening campaigns seeking to identify new chemical starting points within validated target classes.

Nitroreductase substrate DprE1 inhibition Nitric oxide synthase inhibition

Sulfone Moiety as a Physicochemical Differentiator: Solubility and Metabolic Stability Advantages Over Thioether and Sulfoxide Analogs

The 1,1-dioxidotetrahydrothiophene (cyclic sulfone) moiety in the target compound represents the fully oxidized sulfur species, distinguishing it from potential thioether (tetrahydrothiophene) and sulfoxide (1-oxidotetrahydrothiophene) analogs [1]. In drug discovery programs, sulfone groups are often preferred over sulfoxides due to the configurational stability of sulfones (sulfoxides are chiral at sulfur and prone to racemization and metabolic redox cycling) [1]. The sulfone group is a strong hydrogen bond acceptor (contributing to the compound's HBA count of 5) and significantly increases aqueous solubility relative to the corresponding thioether, while also resisting CYP450-mediated S-oxidation that can generate reactive metabolites [1]. Within the dioxidotetrahydrothiophene benzamide class, the sulfone oxidation state is a conserved feature linked to GIRK channel modulation in the pyrazolyl-acetamide activator series, where the sulfone was essential for activity [2].

Sulfone pharmacokinetics Oxidation state SAR Aqueous solubility

Rotatable Bond Count and Topological Polar Surface Area: Favorable Drug-Likeness Metrics for Screening Library Inclusion

The target compound possesses only 2 rotatable bonds and 0 hydrogen bond donors, with a computed Topological Polar Surface Area (TPSA) consistent with favorable membrane permeability [1]. These metrics place the compound within favorable drug-like chemical space according to both Lipinski's Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10, logP ≤ 5) and Veber's bioavailability criteria (rotatable bonds ≤ 10, TPSA ≤ 140 Ų) [1]. Compared to larger, more flexible benzamide analogs containing extended N-alkyl chains (e.g., N-isobutyl or N-benzyl variants), the compact N-methyl substitution on the target compound minimizes rotatable bond count and molecular weight, which are correlated with improved oral bioavailability probability in drug discovery programs [1]. This compound's favorable drug-likeness profile supports its utility as a screening library component where molecular complexity and physicochemical properties must be balanced against the need for tractable chemical starting points [2].

Drug-likeness Lead-likeness Fragment-based screening Library design

Recommended Research and Procurement Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide (CAS 896021-23-1)


Fragment-Based and Lead-Like Screening Library Enrichment for Nitroreductase or DprE1 Target Programs

With its compact structure (MW 298, 2 rotatable bonds) and ortho-nitrobenzamide pharmacophore, the target compound is well-suited for inclusion in focused screening libraries targeting nitroreductase-activated prodrug pathways or DprE1-dependent antimycobacterial programs [1]. The ortho-nitro substitution pattern has been established in the literature as critical for DprE1 inhibitory activity, and the dioxidotetrahydrothiophene appendage provides a structurally differentiated scaffold relative to simpler N-alkyl nitrobenzamides that dominate existing screening collections [1]. Procurement for high-throughput screening (HTS) campaigns at 10 mM DMSO stock concentration is appropriate, with the favorable drug-likeness metrics supporting downstream hit-to-lead development [2].

Chemical Probe Development for Potassium Channel Subtype Selectivity Profiling (GIRK/Kir Families)

The dioxidotetrahydrothiophene (sulfolane) moiety is a recognized structural feature in both GIRK channel activators (pyrazolyl-acetamide series) and inhibitors (VU573-related benzimidazole series) [1]. The target compound presents a distinct chemotype—combining the dioxidotetrahydrothiophene ring with a nitrobenzamide rather than a benzimidazole or pyrazole core—offering a novel scaffold for Kir channel selectivity profiling [1]. Procurement for electrophysiological screening against Kir2.3, Kir3.x (GIRK), and Kir7.1 channel subtypes in Xenopus oocyte or mammalian patch-clamp assays is recommended, with the sulfone moiety providing the oxidative stability required for reliable electrophysiology buffer conditions [2].

Structure-Activity Relationship (SAR) Expansion Around the Nitrobenzamide-Dioxidotetrahydrothiophene Chemotype

The target compound sits at a largely unexplored intersection of two validated pharmacophoric elements: the ortho-nitrobenzamide (antimycobacterial, NOS inhibition) and the dioxidotetrahydrothiophene ring (Kir channel modulation) [1]. Systematic SAR exploration around this scaffold—varying the nitro position (ortho, meta, para), the N-alkyl group (methyl, ethyl, cyclopropyl), and the benzamide ring substitution—could yield novel chemical probes with unique selectivity profiles [1]. Procurement of the target compound as a reference standard for medicinal chemistry campaigns, alongside its des-methyl analog (CAS 896021-29-7) and 5-chloro analog (CAS 898425-61-1), enables direct head-to-head comparison of the N-methyl tertiary amide effect on potency, selectivity, and pharmacokinetic properties [2].

Physicochemical Reference Standard for Sulfone-Containing Benzamide Analytical Method Development

The target compound's well-defined structure, moderate lipophilicity (XLogP3 = 0.8), and diagnostic spectroscopic features (sulfone IR stretch at ~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹; aromatic nitro UV absorption at ~260-270 nm; characteristic N-methyl singlet in ¹H NMR at ~2.9-3.1 ppm) make it suitable as an analytical reference standard for LC-MS and NMR method development involving sulfone-containing benzamides [1]. The compound's 0 hydrogen bond donors simplify chromatographic behavior on reversed-phase columns relative to secondary amide analogs, providing more predictable retention time modeling [1].

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.